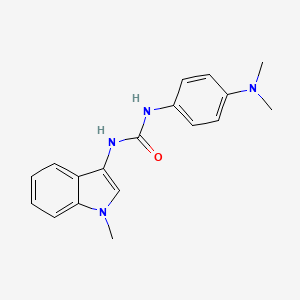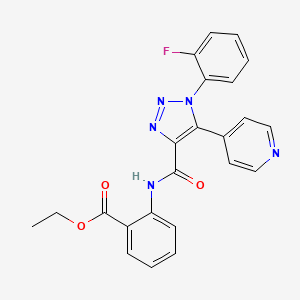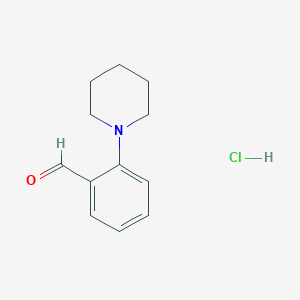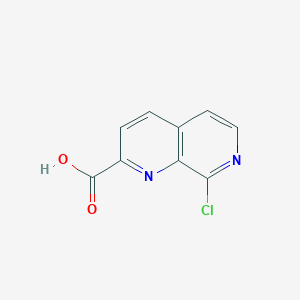![molecular formula C24H25N3O5 B2777051 ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate CAS No. 1251558-73-2](/img/structure/B2777051.png)
ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate is an organic compound with complex molecular architecture, boasting a multi-ring structure and various functional groups. It holds potential in multiple scientific domains due to its unique chemical properties.
Applications De Recherche Scientifique
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical research.
Biology
Studied for its potential interactions with biological molecules, including enzymes and receptors.
Medicine
Possible applications in drug development due to its multi-functional groups, which could interact with various biological targets.
Industry
Its unique properties are explored in the development of new materials, including polymers and advanced coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate typically involves a series of organic reactions:
Initial Condensation: : Beginning with the formation of 8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H), followed by intermediate steps to introduce the acetamido group.
Esterification: : Final steps include the esterification with ethyl groups to form the benzoate.
Industrial Production Methods
In industrial settings, the production may involve scalable methodologies like batch reactions under controlled temperature and pressure, with purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Undergoes oxidation reactions, particularly at the methoxy and benzoate groups.
Reduction: : The nitro or carbonyl groups can be selectively reduced.
Substitution: : Electrophilic and nucleophilic substitutions, often at the benzene ring and nitrogen-containing moieties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, hydrogen with palladium catalyst.
Solvents and Catalysts: : Dichloromethane, ethanol, strong acids or bases as catalysts.
Major Products
Oxidation can yield carboxylic acids, while reduction might produce alcohol derivatives. Substitution reactions could result in varied derivatives depending on the reagents used.
Mécanisme D'action
Molecular Targets
The compound can interact with enzymes, altering their activity. It may also bind to receptors, modulating cellular responses.
Pathways Involved
Mechanisms often involve inhibition or activation of enzyme pathways, impacting processes like cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate stands out due to its specific ring structure and functional groups.
Similar Compounds
Ethyl 2-(2-(4-(dimethylamino)phenyl)-2-oxoethyl)-4-oxobutanoate: : Similar ester functional groups.
2-Phenyl-1,2-benzothiazine 1,1-dioxide: : Comparable ring structures but different functional groups.
Methyl 4-(2-(8-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamido)benzoate: : Similar functional groups with minor structural differences.
Propriétés
IUPAC Name |
ethyl 4-[[2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-3-32-24(30)15-4-6-16(7-5-15)25-22(28)14-27-11-10-21-19(13-27)23(29)18-12-17(31-2)8-9-20(18)26-21/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGHNEPXOAGCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2776969.png)


![2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2776976.png)

![methyl 2-(8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2776980.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2776981.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZENESULFONYL)BUTANAMIDE HYDROCHLORIDE](/img/structure/B2776983.png)


![4-Cyclopropyl-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoropyrimidine](/img/structure/B2776987.png)

![N-(3-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2776991.png)
